IP Receptor Binding Affinity: ~40-Fold Higher Than the Structurally Distinct IP Antagonist RO3244794
In a direct head-to-head radioligand binding study using human platelet membranes, Ro 1138452 exhibited a pKi of 9.3±0.1, compared to 7.7±0.03 for RO3244794—corresponding to an approximately 40-fold higher affinity (Ki ≈ 0.5 nM vs. Ki ≈ 20 nM). In a recombinant human IP receptor system, the pKi values were 8.7±0.06 and 6.9±0.1, respectively, representing an approximately 63-fold difference [1]. Hill coefficients did not differ significantly from unity for either compound, confirming competitive binding at a single site [1]. The original Clark et al. (2004) study reported a pKi of 8.3 (Ki ≈ 5 nM) for Ro 1138452 in SH-SY5Y neuroblastoma cells [2].
| Evidence Dimension | IP receptor binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | Human platelets: pKi 9.3±0.1 (Ki ≈ 0.5 nM); Recombinant IP: pKi 8.7±0.06 (Ki ≈ 2 nM); SH-SY5Y cells: pKi 8.3 (Ki ≈ 5 nM) |
| Comparator Or Baseline | RO3244794 — Human platelets: pKi 7.7±0.03 (Ki ≈ 20 nM); Recombinant IP: pKi 6.9±0.1 (Ki ≈ 126 nM) |
| Quantified Difference | ~40-fold (platelets); ~63-fold (recombinant); Hill slopes ≈ unity for both |
| Conditions | Radioligand binding: ³H-iloprost on human platelet membranes (Kd 10–11 nM); recombinant CHO-K1-hIP membranes (Kd 2.9–3.5 nM); SH-SY5Y neuroblastoma cells with carbacyclin-induced cAMP |
Why This Matters
Higher intrinsic affinity enables lower working concentrations in vitro, reducing solvent exposure and minimizing the probability of off-target interactions at screening concentrations.
- [1] Bley KR, Bhattacharya A, Daniels DV, et al. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists. Br J Pharmacol. 2006;147(3):335-345. doi:10.1038/sj.bjp.0706554 View Source
- [2] Clark RD, Jahangir A, Flippin LA, et al. Discovery and SAR development of 2-(phenylamino) imidazolines as prostacyclin receptor antagonists. Bioorg Med Chem Lett. 2004;14(4):1053-1056. doi:10.1016/j.bmcl.2003.11.029 View Source
